molecular formula C17H14N2O2 B12911145 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 67307-54-4

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B12911145
CAS No.: 67307-54-4
M. Wt: 278.30 g/mol
InChI Key: HYVVRRUGJGJMDZ-UHFFFAOYSA-N
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Description

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of benzoyl chloride with 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoyl derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    1-benzoyl-3-methyl-5-pyrazolone: Similar structure but different substitution pattern, leading to varied biological activities.

Uniqueness

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolones.

Properties

CAS No.

67307-54-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-benzoyl-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

HYVVRRUGJGJMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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